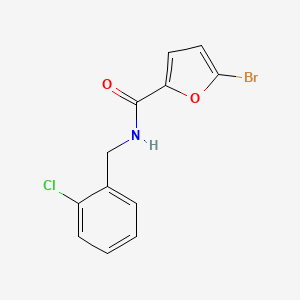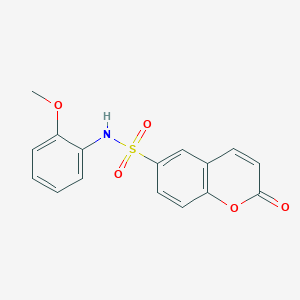![molecular formula C18H18F3NO2 B5694747 N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTPA, is a chemical compound that has been extensively studied in scientific research. TTPA is a potent inhibitor of the cellular uptake of vitamin E, a fat-soluble antioxidant that plays an essential role in protecting cells against oxidative damage.
Mécanisme D'action
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide inhibits the cellular uptake of vitamin E by blocking the activity of a protein called scavenger receptor class B type 1 (SR-B1). SR-B1 is responsible for the uptake of vitamin E into cells, and this compound inhibits this process by binding to the protein and preventing its activity. This results in a decrease in cellular vitamin E levels and an increase in oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cellular vitamin E levels and oxidative stress. Inhibition of vitamin E uptake by this compound results in a decrease in the antioxidant capacity of cells, which can lead to increased oxidative damage. This compound has also been shown to have a significant impact on lipid metabolism, with studies demonstrating that this compound can alter the expression of genes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of vitamin E uptake and its ability to alter lipid metabolism. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, this compound is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several future directions for research on N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the role of this compound in lipid metabolism, and its potential applications in the treatment of metabolic disorders. Another area of interest is the development of new compounds that can inhibit vitamin E uptake with greater potency and specificity. Finally, further research is needed to fully understand the potential risks and benefits of this compound, and its potential applications in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, this compound is a potent inhibitor of vitamin E uptake that has been extensively studied in scientific research. This compound has significant impacts on cellular vitamin E levels, oxidative stress, and lipid metabolism, with potential applications in the prevention and treatment of metabolic disorders and oxidative stress-related diseases. Further research is needed to fully understand the potential risks and benefits of this compound and to develop new compounds with greater potency and specificity.
Méthodes De Synthèse
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized by reacting 2,3,5-trimethylphenol with 2-bromoacetophenone in the presence of a base to form 2-(2,3,5-trimethylphenoxy)acetophenone. The resulting compound can then be reacted with trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form this compound.
Applications De Recherche Scientifique
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in scientific research due to its ability to inhibit the cellular uptake of vitamin E. Vitamin E is an essential nutrient that plays a critical role in protecting cells against oxidative damage. This compound has been used in various research studies to investigate the role of vitamin E in cellular protection and the mechanisms underlying oxidative stress.
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-8-12(2)13(3)16(9-11)24-10-17(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLIXSAFBZPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)


![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)



![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)